4-(4-Bromophenyl)pyrimidin-2-amine
Overview
Description
4-(4-Bromophenyl)pyrimidin-2-amine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a bromophenyl group at the 4-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Related compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Related compounds have shown to interact with their targets leading to antimicrobial and anticancer effects . Molecular docking studies have been carried out to study the binding mode of these active compounds with their receptors .
Biochemical Pathways
Related compounds have shown to affect various pathways leading to their antimicrobial and anticancer activities .
Pharmacokinetics
Related compounds have shown promising adme properties .
Result of Action
Anticancer screening results demonstrated that some of these compounds were found to be active against cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(4-Bromophenyl)pyrimidin-2-amine are not fully understood as of my knowledge cutoff in 2021. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of this compound .
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)pyrimidin-2-amine typically involves the reaction of 4-bromobenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of amine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-(4-Bromophenyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with a thiazole ring instead of a pyrimidine ring.
4-(4-Bromophenyl)-1H-imidazol-2-amine: Contains an imidazole ring.
4-(4-Bromophenyl)-pyridine-2-amine: Contains a pyridine ring.
Uniqueness
4-(4-Bromophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both a bromophenyl group and an amine group on the pyrimidine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(4-bromophenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOYCJVOJTPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404632 | |
Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392326-81-7 | |
Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds exert their anticancer effects?
A1: While the exact mechanism is not fully detailed in the provided research [], the study highlights that compounds like 2y and 4y exhibit strong antiproliferative activity against human colorectal carcinoma cells. Molecular docking studies suggest these compounds interact with the ATP binding pocket of CDK-8, a protein kinase involved in cell cycle regulation. [] This interaction likely inhibits CDK-8 activity, leading to cell cycle arrest and ultimately, cancer cell death.
Q2: What is known about the structure-activity relationship (SAR) of these compounds?
A2: The research indicates that modifications to the 6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) scaffold influence both the antimicrobial and anticancer activity. [] While the exact structural modifications leading to compounds 2y and 4y are not specified in the abstract, their enhanced potency suggests that specific substitutions on the core structure are crucial for improving interactions with biological targets like CDK-8. Further research exploring these structure-activity relationships is needed.
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